1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid

Medicinal chemistry Fragment-based drug design Physicochemical profiling

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid (CAS 1372144-57-4; molecular formula C₁₃H₂₂N₂O₅; MW 286.32 g/mol) is a heterocyclic building block belonging to the piperidine-4-carboxylic acid class. It features a methoxycarbonyl (carbamate) protecting group at the N1 position and a morpholinomethyl substituent at the C2 position of the piperidine ring.

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
Cat. No. B11840864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid
Molecular FormulaC13H22N2O5
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1CN2CCOCC2)C(=O)O
InChIInChI=1S/C13H22N2O5/c1-19-13(18)15-3-2-10(12(16)17)8-11(15)9-14-4-6-20-7-5-14/h10-11H,2-9H2,1H3,(H,16,17)
InChIKeyKXTJSQORYWUXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid: Structural Classification and Procurement-Relevant Identity


1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid (CAS 1372144-57-4; molecular formula C₁₃H₂₂N₂O₅; MW 286.32 g/mol) is a heterocyclic building block belonging to the piperidine-4-carboxylic acid class [1]. It features a methoxycarbonyl (carbamate) protecting group at the N1 position and a morpholinomethyl substituent at the C2 position of the piperidine ring . The compound contains one hydrogen bond donor (the C4 carboxylic acid) and six hydrogen bond acceptors, with a computed topological polar surface area of 79.3 Ų and an XLogP3-AA of -2.4, indicating substantial polarity and aqueous compatibility relative to des-morpholino analogs [1]. Commercially, this compound was observed as available in research-grade quantities with specified minimum purities of 95% (AKSci) or NLT 98% (001Chemical) [2].

Why 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic Acid Cannot Be Replaced by Simpler Piperidine-4-carboxylic Acid Derivatives


Generic substitution among piperidine-4-carboxylic acid building blocks is precluded by the fact that the N1-methoxycarbonyl group and the C2-morpholinomethyl substituent jointly determine three functionally critical molecular properties that are absent in the core scaffold 1-(methoxycarbonyl)piperidine-4-carboxylic acid (CAS 197585-42-5, the closest commercially available simpler analog) [1][2]. First, the C2-morpholinomethyl group adds a tertiary amine with distinct pKa and hydrogen-bonding character, increasing the hydrogen bond acceptor count from 4 to 6 and the topological polar surface area from approximately 66.8 Ų to 79.3 Ų [2]. Second, the C2 substituent introduces a stereocenter at the 2-position of the piperidine ring (the compound is sold as a racemate with 2 undefined stereocenters), which is absent in the C4-only substituted analog and may critically influence diastereoselectivity or chiral recognition in downstream synthesis [2]. Third, the morpholinomethyl group increases the molecular weight from 187.19 to 286.32 g/mol and shifts the computed logP from approximately -0.1 to -2.4, substantially altering solubility and partitioning behavior [2]. These three orthogonal differences—hydrogen bonding capacity, stereochemical complexity, and lipophilicity—mean that biological or synthetic outcomes optimized for the target compound cannot be reproduced by substituting the simpler, morpholino-devoid analog.

Product-Specific Quantitative Evidence Guide for 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid


Hydrogen Bond Acceptor Capacity: Target Compound vs. Des-morpholino Analog 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

The target compound contains six hydrogen bond acceptors (HBA = 6) compared to four (HBA = 4) for the des-morpholino analog 1-(methoxycarbonyl)piperidine-4-carboxylic acid (CAS 197585-42-5), representing a 50% increase in HBA count [1][2]. This difference is attributable solely to the C2-morpholinomethyl group, which contributes the morpholine oxygen and the tertiary amine nitrogen. In fragment-based screening and structure-activity relationship (SAR) campaigns, HBA count is a critical determinant of target engagement promiscuity and solubility [3]. The higher HBA count may favor interactions with polar binding pockets but also increases the risk of off-target interactions at aminergic receptors—a trade-off not present with the simpler analog.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity Differential: XLogP3-AA Comparison Between Target Compound and Its Methyl Ester Analog

The target compound (free carboxylic acid at C4) has a computed XLogP3-AA of -2.4, compared to a predicted XLogP of approximately 0.2–0.5 for the corresponding C4-methyl ester: methyl 2-(morpholinomethyl)piperidine-4-carboxylate (CAS 1398504-32-9) [1]. This logP differential of approximately 2.6–2.9 log units places the target compound firmly in the hydrophilic / low-membrane-permeability space, whereas the ester analog resides in the more lipophilic, potentially blood-brain-barrier-penetrant range [2]. The choice between the free acid and the methyl ester therefore constitutes a deliberate selection between two distinct ADME profiles from a shared piperidine-morpholine scaffold.

ADME prediction Solubility optimization Lead optimization

Topological Polar Surface Area Differential: Target Compound vs. Boc-Protected Morpholinomethyl Analog

The target compound (N1-methoxycarbonyl) has a computed topological polar surface area (TPSA) of 79.3 Ų, compared to an estimated TPSA of approximately 42–50 Ų for 1-Boc-4-(morpholin-4-ylmethyl)piperidine (CAS 340962-93-8), which lacks the C4 carboxylic acid and carries the morpholinomethyl group at C4 instead of C2 [1]. The 29–37 Ų difference is primarily driven by the C4 carboxylic acid moiety. In CNS drug design, TPSA values < 60–70 Ų are frequently associated with passive blood-brain barrier penetration, whereas values > 80 Ų are associated with poor CNS exposure [2]. The target compound's TPSA of 79.3 Ų situates it in a borderline zone, whereas the Boc analog's lower TPSA may favor CNS penetration.

BBB permeability prediction Oral bioavailability Property-based design

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Trifluoroethyl Carbamate Analog

The target compound possesses four rotatable bonds (PubChem computed), compared to five rotatable bonds for 2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate (CAS 1311313-76-4) [1]. The single-bond reduction in the target compound arises from the methoxycarbonyl group being smaller and less flexible than the trifluoroethyl carbamate group. In ligand efficiency analysis, each additional rotatable bond is estimated to carry an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, and the probability of oral bioavailability decreases with increasing rotatable bond count beyond 5 [2]. While both compounds fall within acceptable ranges, the target compound's lower rotatable bond count may confer a marginal advantage in binding affinity optimization for targets with rigid binding pockets.

Conformational analysis Ligand efficiency Entropic penalty

Commercially Available Purity Grade Comparison Across Vendors

Two vendors were identified as offering this compound with specified purity grades: AKSci offers a minimum purity of 95% , while 001Chemical specifies NLT 98% purity with a recommended storage condition of 2–8°C [1]. The 3% purity difference (95% vs. 98%) may be consequential for applications requiring high analytical stringency, such as biophysical assays (e.g., SPR, ITC) where impurities can confound binding measurements, or in crystallization trials where purity is a known determinant of success. However, neither vendor provides HPLC trace data or impurity profiling publicly, and no certificate of analysis was accessible for independent verification at the time of this assessment.

Quality control Compound procurement Reproducibility

Recommended Application Scenarios for 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid Based on Available Evidence


Scaffold for Fragment-Based Screening Libraries Targeting Polar Binding Pockets

The compound's high HBA count (6) and low XLogP3-AA (-2.4) make it a suitable addition to fragment libraries designed to probe hydrophilic, solvent-exposed binding sites [1]. Its TPSA of 79.3 Ų and carboxylic acid functionality suggest preferential distribution to extracellular or cytosolic targets rather than membrane-embedded or CNS sites [2]. Procurement for fragment library construction should prioritize the 98% purity grade (001Chemical) to minimize false-positive hits from impurities [3].

Synthetic Intermediate Requiring Orthogonal Protection at N1 and C4

The compound uniquely combines an N1-methoxycarbonyl protecting group with a free C4-carboxylic acid, enabling chemoselective elaboration at C4 (amide coupling, esterification) without affecting the N1 position [1]. This orthogonality is not available in the simpler analog 1-(methoxycarbonyl)piperidine-4-carboxylic acid, which lacks the C2 morpholinomethyl handle for additional diversification [2]. The C2 morpholinomethyl group can serve as a tertiary amine attachment point for further derivatization or salt formation [1].

Comparator or Control Compound in Morpholine-Containing SAR Series

As a structurally characterized morpholinomethyl-piperidine bearing both a carbamate and a carboxylic acid, this compound can serve as a reference point in SAR studies of morpholine-containing bioactive molecules, including ACC inhibitors (e.g., CP-640186 class) [1][2]. Its computed descriptors (MW 286.32, TPSA 79.3, 4 rotatable bonds) place it within lead-like chemical space, making it a credible control for assessing the contribution of the morpholinomethyl-piperidine scaffold to target binding or pharmacokinetic properties [1].

Chiral Separation and Stereochemical Probe Development

The compound contains two undefined stereocenters (at C2 and C4 of the piperidine ring) and is supplied as a racemic mixture [1]. This creates an opportunity for chiral chromatographic method development and the generation of enantiomerically enriched samples for stereochemistry-activity relationship (SSAR) studies. The presence of the morpholinomethyl group at C2 introduces asymmetry that is absent in the simpler C4-only substituted analog, enabling investigation of stereochemical effects on molecular recognition [2].

Quote Request

Request a Quote for 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.